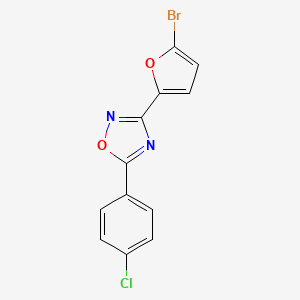![molecular formula C18H17F3INO3 B3607241 3,4-diethoxy-5-iodo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3607241.png)
3,4-diethoxy-5-iodo-N-[3-(trifluoromethyl)phenyl]benzamide
描述
3,4-diethoxy-5-iodo-N-[3-(trifluoromethyl)phenyl]benzamide, commonly known as TFB-TICA, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of benzamide derivatives and is known for its potential applications in various biochemical and physiological studies.
作用机制
The mechanism of action of TFB-TICA involves its binding to specific receptors in the brain. TFB-TICA has a high affinity for the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. The dopamine D3 receptor is involved in the regulation of reward and motivation, and its dysfunction has been linked to various neuropsychiatric disorders such as addiction, depression, and schizophrenia. TFB-TICA also binds to other receptors such as the serotonin 5-HT2A receptor and the sigma-1 receptor, which are involved in the modulation of mood, cognition, and pain perception.
Biochemical and Physiological Effects:
TFB-TICA has been shown to have significant biochemical and physiological effects in various studies. Its binding to the dopamine D3 receptor has been shown to reduce the release of dopamine in the brain, leading to a decrease in reward-related behaviors. TFB-TICA has also been shown to modulate the activity of other neurotransmitter systems such as serotonin and glutamate, which are involved in mood regulation and cognitive function. Furthermore, TFB-TICA has been shown to have analgesic effects in animal models, suggesting its potential use in pain management.
实验室实验的优点和局限性
TFB-TICA has several advantages for use in lab experiments. It has high selectivity and affinity for specific receptors, allowing for precise imaging and measurement of receptor activity. TFB-TICA also has a long half-life, allowing for extended imaging sessions. However, TFB-TICA has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and use.
未来方向
There are several future directions for the study of TFB-TICA. One area of interest is the development of novel radiotracers based on TFB-TICA for PET imaging. Another area of interest is the exploration of TFB-TICA's potential therapeutic applications in neuropsychiatric disorders such as addiction, depression, and schizophrenia. Additionally, further studies are needed to elucidate the exact mechanisms of TFB-TICA's biochemical and physiological effects and its potential interactions with other drugs or compounds.
Conclusion:
In conclusion, TFB-TICA is a synthetic compound that has significant potential for use in scientific research. Its high selectivity and affinity for specific receptors make it a valuable tool for imaging and measurement of receptor activity. TFB-TICA's potential applications in various fields such as neuropsychiatry and pain management make it an exciting area of study for future research.
科学研究应用
TFB-TICA has been extensively studied for its potential applications in various scientific research fields. It is primarily used as a ligand for imaging studies of the dopamine D3 receptor in the brain. TFB-TICA has also been used as a probe to study the binding affinity and selectivity of other receptors such as the serotonin 5-HT2A receptor and the sigma-1 receptor. Furthermore, TFB-TICA has been used in the development of novel radiotracers for positron emission tomography (PET) imaging.
属性
IUPAC Name |
3,4-diethoxy-5-iodo-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3INO3/c1-3-25-15-9-11(8-14(22)16(15)26-4-2)17(24)23-13-7-5-6-12(10-13)18(19,20)21/h5-10H,3-4H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGNQUDDXHGRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)I)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B3607172.png)
![methyl 4-{[4-[(4-fluorophenyl)amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3607181.png)
![3-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B3607185.png)
![diethyl 3-methyl-5-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B3607193.png)





![3-bromo-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3607238.png)
![4-ethoxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3607239.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3607257.png)